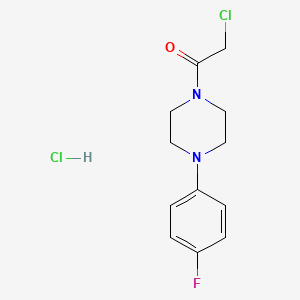

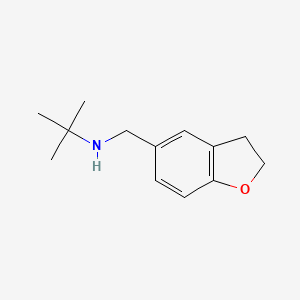

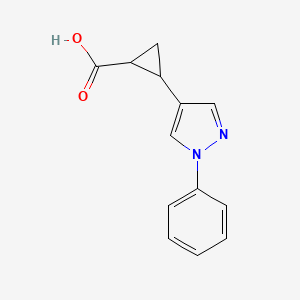

![molecular formula C9H9N3O B1419345 N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine CAS No. 1050910-80-9](/img/structure/B1419345.png)

N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine

Overview

Description

“N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine” is a chemical compound with the CAS Number: 1050910-80-9 . Its IUPAC name is 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde oxime . The compound is a powder and has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to the compound , has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9N3O/c1-7-11-8(6-10-13)9-4-2-3-5-12(7)9/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and has a molecular weight of 175.19 . It is stored at room temperature .Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, including N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine, are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can be utilized in the development of organic light-emitting diodes (OLEDs), where they act as emitters or host materials due to their excellent electron-transporting abilities and thermal stability.

Sensors

The unique chemical structure of these derivatives allows them to interact with various analytes, making them potential candidates for sensor applications . They can be designed to detect specific ions or molecules, which is valuable in environmental monitoring and diagnostics.

Anti-Cancer Drugs

Research has indicated that imidazo[1,5-a]pyridine compounds exhibit promising anti-cancer properties . N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine could be explored as a scaffold for developing novel anti-cancer agents, particularly in targeting specific pathways involved in cancer cell proliferation.

Confocal Microscopy and Imaging

Due to their luminescent nature, these compounds are also used as emitters in confocal microscopy and imaging . They can be attached to biomolecules or cells to study biological processes with high spatial and temporal resolution.

Pharmaceutical Field

Imidazo[1,5-a]pyridine derivatives are significant structural components in various pharmaceuticals . They have been incorporated into drugs due to their bioactive properties, and ongoing research continues to explore their therapeutic potential in treating different diseases.

Agrochemicals

These compounds play a crucial role in the agrochemical industry . Their structural versatility allows them to be part of pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and this research is expected to continue due to the importance of these compounds as a bioactive scaffold .

Mechanism of Action

Target of Action

The primary targets of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine are currently unknown . This compound is a synthetic compound that has been extensively studied for its biological activity and potential therapeutic applications.

Mode of Action

It is known that this compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

It is likely that this compound affects multiple pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that this compound has biological activity and potential therapeutic applications.

Action Environment

The action, efficacy, and stability of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .

properties

IUPAC Name |

(NE)-N-[(3-methylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-11-8(6-10-13)9-4-2-3-5-12(7)9/h2-6,13H,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZYIVQTUFQZEG-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2N1C=CC=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

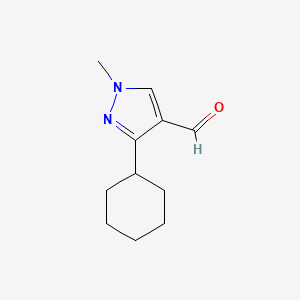

![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)

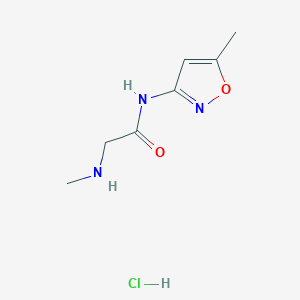

![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)

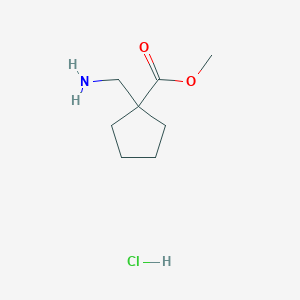

![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)

![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)